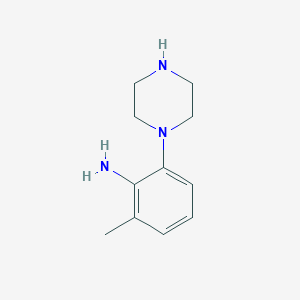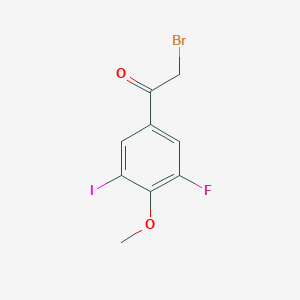
1-(Trifluoromethyl)decahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Trifluoromethyl)decahydronaphthalene is a fluorinated organic compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to a decahydronaphthalene (decalin) ring structure
準備方法
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)decahydronaphthalene can be synthesized through several methods, including:
Direct Fluorination: Treating decahydronaphthalene with fluorinating agents such as xenon difluoride (XeF₂) or cobalt trifluoride (CoF₃) under controlled conditions.
Radical Trifluoromethylation: Using trifluoromethyl radicals generated from precursors like trifluoromethyltrimethylsilane (TMS-CF₃) in the presence of a radical initiator.
Electrophilic Trifluoromethylation: Employing electrophilic trifluoromethylating reagents such as trifluoromethyl iodide (CF₃I) in the presence of a Lewis acid catalyst.
Industrial Production Methods: On an industrial scale, the synthesis of this compound typically involves large-scale fluorination reactors equipped with advanced control systems to manage the highly reactive fluorinating agents. The process is conducted under stringent safety protocols to handle the corrosive nature of fluorine compounds.
化学反応の分析
Types of Reactions: 1-(Trifluoromethyl)decahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethylated naphthoquinones.
Reduction: Reduction reactions can lead to the formation of decahydronaphthalene derivatives with reduced fluorine content.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like ammonia (NH₃) and amines, along with suitable solvents and catalysts, facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Trifluoromethylated naphthoquinones and other oxidized derivatives.
Reduction Products: Reduced fluorinated naphthalenes.
Substitution Products: Amines, amides, and other functionalized derivatives.
科学的研究の応用
1-(Trifluoromethyl)decahydronaphthalene finds applications in various scientific research areas, including:
Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential use in drug development.
Industry: Employed in the production of advanced materials and fluorinated polymers.
作用機序
The mechanism by which 1-(Trifluoromethyl)decahydronaphthalene exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity and stability, allowing it to penetrate biological membranes and interact with specific receptors or enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
1-(Trifluoromethyl)decahydronaphthalene is compared with other similar compounds to highlight its uniqueness:
Trifluoromethylbenzene: Similar in having a trifluoromethyl group but differs in the aromatic ring structure.
Trifluoromethylated Decalins: Other decahydronaphthalene derivatives with different substituents.
Fluorinated Naphthalenes: Compounds with varying degrees of fluorination and different positions of fluorine atoms.
特性
分子式 |
C11H17F3 |
|---|---|
分子量 |
206.25 g/mol |
IUPAC名 |
1-(trifluoromethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C11H17F3/c12-11(13,14)10-7-3-5-8-4-1-2-6-9(8)10/h8-10H,1-7H2 |
InChIキー |
ZSHOEKNCGKTTQO-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C(C1)CCCC2C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



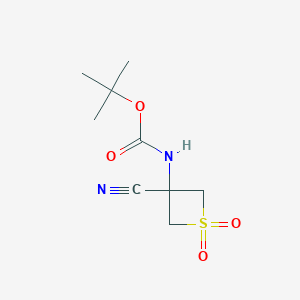
![Ethyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate](/img/structure/B15200413.png)
![2-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B15200420.png)
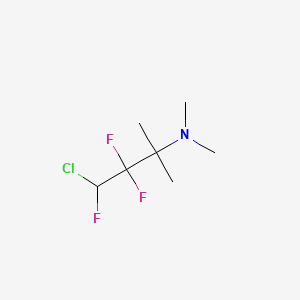
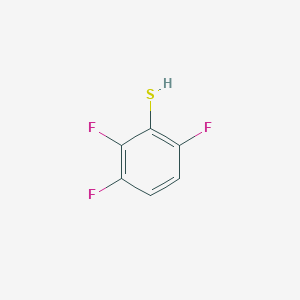

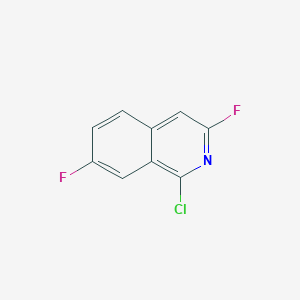
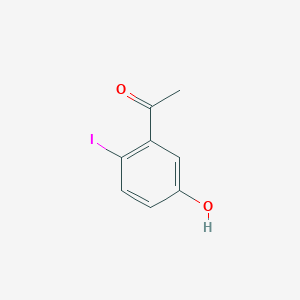


![pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide](/img/structure/B15200490.png)
